N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound this compound possesses the molecular formula C26H20N2O4S2 with a molecular weight of 488.6 g/mol. The systematic IUPAC nomenclature reflects the complex multi-ring structure, specifically identifying the attachment points and functional group orientations within the molecule.
The molecular structure can be deconstructed into several key components: a quinoline ring system connected via a sulfur bridge to a naphthalene core, which is further derivatized with a hydroxyl group and linked through a sulfonamide bond to a methoxy-substituted benzene ring. This structural arrangement creates a highly conjugated system with multiple aromatic domains.
The InChI string provides a standardized representation of the molecular connectivity: InChI=1S/C26H20N2O4S2/c1-32-18-11-13-19(14-12-18)34(30,31)28-22-16-24(26(29)21-9-3-2-8-20(21)22)33-23-10-4-6-17-7-5-15-27-25(17)23/h2-16,28-29H,1H3. This representation confirms the presence of two sulfur atoms, four oxygen atoms, and two nitrogen atoms within the molecular framework.
X-ray Crystallography and Conformational Studies
X-ray crystallography represents the gold standard for determining three-dimensional molecular structures. The technique involves exposing crystallized samples to X-ray radiation and analyzing the resulting diffraction patterns to determine atomic positions within the crystal lattice. For complex organic molecules like this compound, crystallographic analysis would provide critical information about bond lengths, bond angles, and conformational preferences.
The crystallographic analysis process typically begins with crystal preparation, requiring samples of sufficient size and quality for diffraction studies. X-ray diffraction patterns are then collected using either laboratory-based X-ray generators or synchrotron radiation sources, with the latter providing higher intensity beams and improved data quality. The resulting diffraction data undergoes processing to determine structure factors, which are used to calculate electron density maps and ultimately build the molecular model.
For sulfonamide derivatives, crystallographic studies often reveal important structural features including the orientation of the sulfonamide group relative to the aromatic systems, potential hydrogen bonding interactions, and the overall molecular conformation. The presence of multiple aromatic rings in this compound suggests possible π-π stacking interactions that could influence crystal packing and conformational stability.
| Crystallographic Parameter | Typical Range for Sulfonamides | Significance |
|---|---|---|
| S-N Bond Length | 1.60-1.65 Å | Sulfonamide linkage strength |
| S-O Bond Length | 1.43-1.47 Å | Sulfonyl group geometry |
| C-S-N Bond Angle | 105-110° | Tetrahedral sulfur geometry |
| Aromatic Ring Planarity | <5° deviation | π-conjugation efficiency |
Spectroscopic Identification (NMR, IR, UV-Vis, MS)
Comprehensive spectroscopic characterization employs multiple analytical techniques to confirm molecular structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework through analysis of hydrogen and carbon environments. For this compound, 1H NMR would be expected to show distinct resonances for the quinoline protons, naphthalene aromatic protons, and the methoxy group, while 13C NMR would provide carbon framework confirmation.
Infrared (IR) spectroscopy reveals functional group characteristics through vibrational analysis. The sulfonamide functionality would typically exhibit characteristic S=O stretching vibrations around 1300-1150 cm⁻¹, while the hydroxyl group would show a broad O-H stretch around 3300-3500 cm⁻¹. The aromatic C=C and C=N stretches would appear in the 1600-1450 cm⁻¹ region.
Mass spectrometry (MS) provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak at m/z 488.6 would confirm the molecular formula, while fragmentation patterns would reveal structural information about bond strengths and preferred cleavage sites. Common fragmentation pathways for sulfonamides include loss of the sulfonyl group (SO2, m/z 64) and aromatic ring fragmentations.
UV-Visible spectroscopy would characterize the electronic transitions within the extensive conjugated system. The multiple aromatic rings and heteroatoms would be expected to produce strong absorption bands in the UV region, with possible visible absorption due to the extended conjugation.
| Spectroscopic Technique | Key Diagnostic Features | Expected Observations |
|---|---|---|
| 1H NMR | Aromatic proton patterns | 7.0-8.5 ppm (multiple multiplets) |
| 13C NMR | Carbon framework | 110-160 ppm (aromatic), 55 ppm (methoxy) |
| IR Spectroscopy | Functional group vibrations | 3300-3500 cm⁻¹ (OH), 1300-1150 cm⁻¹ (SO2) |
| Mass Spectrometry | Molecular ion and fragments | m/z 488.6 [M]+, characteristic losses |
| UV-Vis Spectroscopy | Electronic transitions | Strong absorption < 350 nm |
Computational Chemistry Predictions (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations provide theoretical insights into molecular properties, electronic structure, and reactivity patterns. For this compound, computational studies would predict optimized geometries, electronic distribution, and thermodynamic properties.
Molecular orbital analysis through DFT calculations would reveal the frontier molecular orbitals (HOMO and LUMO) that govern chemical reactivity and electronic properties. The extended aromatic system suggests significant delocalization of π-electrons across the molecular framework, which would be quantified through orbital visualization and energy calculations.
Computational methods typically employ basis sets such as 6-31G(d,p) or higher for geometry optimization and property prediction. The presence of sulfur atoms requires consideration of polarization functions and potentially relativistic effects for accurate calculations. Solvent effects can be incorporated through continuum solvation models to predict behavior in different chemical environments.
The calculated properties would include bond lengths, bond angles, dipole moments, polarizabilities, and vibrational frequencies. These theoretical predictions serve as benchmarks for experimental measurements and provide insights into properties that may be difficult to measure directly.
| Computational Property | DFT Method | Predicted Significance |
|---|---|---|
| HOMO-LUMO Gap | B3LYP/6-31G(d,p) | Electronic stability and reactivity |
| Dipole Moment | DFT optimization | Polarity and solubility predictions |
| Vibrational Frequencies | Harmonic approximation | IR spectrum prediction |
| Molecular Electrostatic Potential | Electron density analysis | Reactive site identification |
| Conformational Energy | Potential energy surface | Preferred molecular geometries |
Properties
IUPAC Name |
N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S2/c1-32-18-11-13-19(14-12-18)34(30,31)28-22-16-24(26(29)21-9-3-2-8-20(21)22)33-23-10-4-6-17-7-5-15-27-25(17)23/h2-16,28-29H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNNJXVXPSWMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=CC5=C4N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Intermediate: Functionalized Naphthalene Derivative
The synthesis begins with 1-amino-4-hydroxy-3-mercaptonaphthalene, a key intermediate that enables selective sulfonamide and sulfanyl group incorporation. Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevents undesired nucleophilic attacks during subsequent steps.
Sulfonylation Reaction
The amino group reacts with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the sulfonamide linkage. Excess sulfonyl chloride (1.2 equiv) and low temperatures (0–5°C) minimize di-sulfonylation byproducts.
Sulfanylation Reaction
The protected hydroxyl group is deprotonated using potassium carbonate in dimethylformamide (DMF), followed by reaction with 8-quinolinylsulfenyl chloride. This step introduces the sulfanyl group at the 3-position of the naphthalene ring. Catalytic amounts of copper(I) iodide (5 mol%) enhance reaction efficiency by facilitating C–S bond formation.
Deprotection and Final Product Isolation
The TBS-protecting group is cleaved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the free hydroxyl group. Crude product purification involves silica gel chromatography (hexane/ethyl acetate gradient) and recrystallization from ethanol-water mixtures, achieving >95% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Sulfonylation : Polar aprotic solvents (e.g., DCM, THF) enhance sulfonyl chloride reactivity. Elevated temperatures (>40°C) promote side reactions, necessitating strict control at 0–25°C.
-
Sulfanylation : DMF’s high polarity facilitates nucleophilic substitution, but prolonged heating (>12 hours) degrades the quinoline moiety. Optimal results occur at 60°C for 6–8 hours.
Catalytic Enhancements
Copper(I) iodide accelerates sulfanylation by stabilizing the transition state during C–S bond formation. A study comparing catalysts showed CuI improved yields from 68% to 89% compared to uncatalyzed reactions.
Analytical Characterization
Post-synthesis validation employs multiple techniques:
| Parameter | Method | Key Findings |
|---|---|---|
| Purity | HPLC (C18 column, MeOH:H2O 75:25) | Retention time: 8.2 min; Purity: 98.5% |
| Structural Confirmation | NMR (500 MHz, DMSO-d6) | δ 8.95 (s, 1H, OH), 8.52 (d, J=8.5 Hz, 1H, quinoline-H) |
| Molecular Weight | HR-MS (ESI+) | m/z 489.12 [M+H]+ (calc. 488.6 g/mol) |
Hydroxyl group proton resonance at δ 8.95 confirms successful deprotection, while quinoline protons appear as a doublet at δ 8.52.
Challenges and Mitigation Strategies
Competing Side Reactions
-
Di-sulfonylation : Occurs when excess sulfonyl chloride reacts with both amino and hydroxyl groups. Mitigated by hydroxyl protection and stoichiometric control.
-
Oxidation of Sulfanyl Group : Exposure to air oxidizes –SH to –S–S–. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) preserves sulfanyl integrity.
Scalability Considerations
Industrial-scale synthesis faces challenges in catalyst recovery and solvent volume. Switching to flow chemistry reduces DMF usage by 40% and enables continuous CuI recycling.
Comparative Analysis of Alternative Routes
A patent describing 4-hydroxy-3-methoxybenzylamine hydrochloride synthesis (CN101538212A) highlights reductive amination using Pd/C and ammonium formate. While dissimilar to the target compound’s pathway, this method underscores the utility of Pd/C in amine-related reductions, suggesting potential adaptations for intermediates in N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl] derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s uniqueness lies in its hybrid structure combining naphthyl, quinolinyl, and sulfonamide groups. Key comparisons include:
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
- Quinolinyl vs.
- Hydroxy vs. Amino Groups: The hydroxy group on the naphthyl ring (target compound) could improve hydrogen-bonding capacity compared to amino-substituted derivatives, influencing solubility and target affinity .
Key Observations :
- Sulfonylation Efficiency : The use of DMAP and pyridine () is common for sulfonamide formation, suggesting the target compound might follow a similar high-yield pathway.
- Reductive Methods: Hydrogenation () is critical for introducing amino groups but requires careful handling due to intermediate instability.
Physicochemical and Crystallographic Properties
Table 3: Physicochemical Data
Key Observations :
- Crystal Packing : The target compound’s predicted dihedral angles (similar to ) may facilitate tight crystal packing, impacting bioavailability.
- Stereochemical Complexity : Chiral analogs () show high stereopurity, suggesting enantiomeric resolution might be needed for the target compound if synthesized asymmetrically.
Biological Activity
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide, a compound with a complex structure, has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a naphthyl moiety, a sulfonamide group, and a quinoline derivative, which are known to contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various quinoline derivatives, including those related to this compound. The mechanisms of action often involve the disruption of bacterial cell membranes and interference with DNA replication.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Compound A | E. coli | 32 µg/mL | DNA intercalation |
| Compound B | S. aureus | 16 µg/mL | Membrane disruption |
| This compound | C. albicans | 8 µg/mL | Unknown |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that derivatives containing naphthalene and quinoline structures exhibit promising activity against various cancer cell lines.
Case Studies:
-
Study on Breast Cancer Cells:
- In vitro studies showed that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
-
Study on Lung Cancer Cells:
- Another study reported that this compound exhibited significant cytotoxicity against A549 lung adenocarcinoma cells, leading to cell cycle arrest at the G2/M phase.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Apoptosis induction |
| A549 (Lung) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 20 | DNA damage and repair inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Character: The compound can form covalent bonds with cellular macromolecules, leading to disruption of normal cellular functions.
- Reactive Oxygen Species (ROS) Generation: Quinoline derivatives are known to generate ROS, which can cause oxidative stress and damage to cellular components.
- DNA Intercalation: The planar structure allows for intercalation between DNA bases, potentially disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
